4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
Description
Propriétés
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O5S3/c1-2-21-27-28-23(36-21)29-37(32,33)19-11-7-18(8-12-19)26-22(31)17-5-9-20(10-6-17)38(34,35)30(15-3-13-24)16-4-14-25/h5-12H,2-4,15-16H2,1H3,(H,26,31)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMBAAAXLHZJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a novel sulfamoyl derivative that incorporates a 1,3,4-thiadiazole moiety. This structural configuration has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. The following sections provide a detailed overview of its biological activity based on recent research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure contains multiple functional groups that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
Cytotoxicity Studies
In vitro studies evaluating the cytotoxic effects of related compounds showed promising results:
- Compound 4e : IC50 = 5.36 µg/mL against MCF-7 cells.
- Compound 4i : IC50 = 2.32 µg/mL against HepG2 cells, indicating a potent antiproliferative effect.
These results suggest that modifications in the structure, such as the incorporation of different substituents on the thiadiazole ring, can enhance biological activity significantly .
The mechanism underlying the anticancer activity involves:
- Induction of Apoptosis : Increased Bax/Bcl-2 ratio and activation of caspase-9 were observed in treated cells, indicating apoptosis as a primary mode of action.
- Cell Cycle Arrest : Treatment with these compounds resulted in cell cycle arrest at the S and G2/M phases, disrupting normal cellular proliferation .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that derivatives similar to 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide exhibit significant antifungal and antibacterial activities.
Antifungal Studies
A study on related compounds revealed:
- Inhibition Rates : Compounds showed up to 90% inhibition against specific fungal strains at concentrations as low as 6.25 µg/mL.
This suggests that the compound may possess similar antifungal properties due to its structural analogies .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds. Key findings include:
- The presence of electron-withdrawing groups enhances activity against cancer cells.
- Modifications on the thiadiazole ring significantly affect cytotoxicity and selectivity towards cancerous cells over normal cells .
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of thiadiazole derivatives demonstrated that compound modifications led to varying degrees of effectiveness against MCF-7 and HepG2 cell lines. The most effective compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Efficacy Assessment : Another study assessed a range of thiadiazole derivatives against common pathogens. The results indicated that several compounds had MIC values comparable to existing antifungal treatments, suggesting potential for clinical application .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on structural similarities to Compound A, including shared sulfamoyl groups, heterocyclic systems, or substituent variations.
Structural and Molecular Comparison
Key Observations:
Shared Thiadiazole Motif : Compounds A, B, and D all incorporate the 5-ethyl-1,3,4-thiadiazol-2-yl group , which is linked via a sulfamoyl bridge to a phenyl ring. This heterocycle is associated with enhanced metabolic stability and bioactivity in drug design .
Compound C replaces the thiadiazole with a benzothiazole, altering electronic properties and steric bulk . Compound D substitutes the bis(2-cyanoethyl) group with a simpler acetyl group, reducing molecular complexity and mass .
Molecular Mass Trends :
- Compound C has the highest molar mass (517.66 g/mol) due to the benzothiazole and additional methyl/ethyl groups.
- Compound D is the lightest (430.5 g/mol), reflecting its simpler acetyl substituent.
Méthodes De Préparation
Synthesis of 5-Ethyl-1,3,4-thiadiazol-2-amine
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A typical procedure involves:
-
Reacting ethyl hydrazinecarboxylate with carbon disulfide in ethanol under reflux (78°C) for 6 hours.
-
Treating the resulting dithiocarbamate with hydrazine hydrate to form 5-ethyl-1,3,4-thiadiazol-2-amine.
Key Reaction Parameters :
| Parameter | Value/Range |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 65–70% |
Sulfamoylation of the Benzamide Core
The benzamide intermediate is sulfamoylated using bis(2-cyanoethyl)sulfamoyl chloride:
-
4-Aminobenzamide is reacted with bis(2-cyanoethyl)sulfamoyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C.
-
Triethylamine (2 eq.) is added to scavenge HCl, preventing side reactions.
Key Reaction Parameters :
| Parameter | Value/Range |
|---|---|
| Solvent | DMF |
| Temperature | 0–5°C |
| Catalyst | Triethylamine |
| Reaction Time | 4–6 hours |
| Yield | 75–80% |
Coupling of Intermediates
The final step involves coupling the sulfamoylated benzamide with the 1,3,4-thiadiazole intermediate:
-
A nucleophilic aromatic substitution reaction is performed in acetonitrile at 60°C.
-
Potassium carbonate (3 eq.) is used as a base to deprotonate the sulfonamide nitrogen.
Key Reaction Parameters :
| Parameter | Value/Range |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Base | K₂CO₃ |
| Reaction Time | 12–16 hours |
| Yield | 60–65% |
Optimization of Reaction Parameters
Solvent Selection
Temperature Control
Catalytic Efficiency
-
Triethylamine : Neutralizes HCl, shifting the equilibrium toward product formation in sulfamoylation.
-
K₂CO₃ : Provides mild basicity for deprotonation without hydrolyzing cyanoethyl groups.
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.2 (s, 1H, NH), 7.9–7.6 (m, 8H, Ar-H), 3.4 (t, 4H, CH₂CN) |
| IR (KBr) | 2250 cm⁻¹ (C≡N), 1350 cm⁻¹ (S=O) |
| HRMS (ESI+) | m/z 461.5 [M+H]⁺ (calc. 461.12) |
Industrial-Scale Production Considerations
Process Intensification
Cost Optimization
| Component | Cost Reduction Strategy |
|---|---|
| Solvents | DMF recycling via distillation |
| Catalysts | Triethylamine recovery (85% efficiency) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
